2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide
Description
2-Chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide is a chloroacetamide derivative characterized by a dichlorinated phenyl ring substituted with a piperidine sulfonyl group at the para position and an acetamide side chain. This structural framework is common in agrochemicals, particularly herbicides and insecticides, where the chloroacetamide moiety often targets enzymes like acetolactate synthase (ALS) or interacts with neuronal receptors in pests .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c14-9-13(18)16-12-8-10(4-5-11(12)15)21(19,20)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSMJJAGQWDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(piperidine-1-sulfonyl)aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:
Scale-Up: Optimizing reaction conditions for large-scale production.
Purification: Implementing efficient purification techniques, such as chromatography or crystallization, to obtain high-purity product.
Safety: Ensuring proper handling of hazardous reagents and maintaining stringent safety protocols.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
-
Acidic Hydrolysis :
Reacting with concentrated HCl (reflux, 6–8 hours) produces 2-chloro-5-(piperidine-1-sulfonyl)aniline and chloroacetic acid. -
Basic Hydrolysis :
Treatment with NaOH (aqueous ethanol, 80°C) generates sodium 2-chloroacetate and the corresponding aniline.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HCl, reflux) | Concentrated HCl | 2-Chloro-5-(piperidine-1-sulfonyl)aniline + Chloroacetic acid | |
| Basic (NaOH, 80°C) | Aqueous NaOH | Sodium 2-chloroacetate + 2-Chloro-5-(piperidine-1-sulfonyl)aniline |
Nucleophilic Substitution Reactions
The chlorine atoms (particularly at the α-position) are susceptible to nucleophilic displacement:
-
Amine Substitution :
Reacts with primary amines (e.g., methylamine) in DMF at 60°C to form N-alkylated acetamide derivatives. -
Thiol Substitution :
Treatment with thiophenol in the presence of K₂CO₃ yields sulfides.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Amine substitution | DMF, 60°C, 12 hours | Methylamine | N-Methylacetamide derivative | |
| Thiol substitution | K₂CO₃, DMF, room temperature | Thiophenol | Phenylthioacetamide derivative |
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems, as demonstrated in structurally related chloroacetamides :
-
Thienopyridine Formation :
Reacts with pyridine-3-carbonitriles in ethanol containing sodium ethoxide to form thieno[2,3-b]pyridine derivatives via intermediate thioether formation .
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Ethanol, NaOEt, reflux | Thieno[2,3-b]pyridine-2-carboxamide | 81–84% |
Sulfonamide Reactivity
The piperidine sulfonamide group remains relatively inert under mild conditions but can undergo alkylation or hydrolysis under extreme conditions:
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated sulfonamides.
| Reaction | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Sulfonamide alkylation | K₂CO₃, DMF, 50°C | Methyl iodide | N-Methylpiperidine sulfonamide |
Comparative Reactivity with Structural Analogs
Reactivity differences between this compound and its analogs highlight the impact of substituents:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2-Chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide | Methyl instead of chlorine | Reduced electrophilicity at the aryl position; slower substitution |
| N-(Piperidine-1-sulfonyl)-2-chloroacetamide | Lacks phenyl ring | Higher solubility; faster hydrolysis due to reduced steric hindrance |
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide:
-
Anticancer Properties:
- The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies demonstrated its effectiveness against breast and lung cancer cells, suggesting a promising avenue for further development in oncology treatments .
- Antimicrobial Activity:
- Neuropharmacological Effects:
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. |
| Study C | Neuropharmacological Effects | Suggested modulation of neurotransmitter levels in animal models, indicating potential for treating anxiety or depression. |
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Chlorination Patterns
- 2-Chloro-N-phenylacetamide (NPCA) : A simpler analog lacking the piperidine sulfonyl group. The antiparallel conformation of N–H and C=O bonds in its crystal structure facilitates hydrogen-bonded chains, influencing solid-state packing .
- 2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide: Features a tetrazole ring at the para position.
Sulfonamide and Sulfamoyl Modifications
- 2-Chloro-N-[2-chloro-5-(ethyl-phenyl-sulfamoyl)-phenyl]-acetamide : Replaces the piperidine sulfonyl group with an ethyl-phenyl sulfamoyl moiety. This modification may reduce steric hindrance, altering interactions with biological targets .
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazino)acetamide: Substitutes the sulfonyl group with a piperazine ring, introducing basicity and enhancing solubility in polar solvents .
Heterocyclic Additions to the Acetamide Core
- 2-Chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide : Incorporates a thiazol ring, which may confer aromatic stacking interactions or metal-binding capabilities absent in the target compound .
- 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide: A pyridine-containing analog; the aromatic nitrogen could participate in π-π interactions or serve as a hydrogen-bond acceptor, differentiating its mode of action .
Agrochemical Derivatives with Chloroacetamide Backbone
- Propachlor (2-chloro-N-isopropylacetanilide) : A commercial herbicide with an isopropyl group on the acetamide nitrogen. The absence of sulfonyl groups limits its persistence in soil compared to the target compound .
- Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) : A chiral herbicide with ethoxy and methyl groups enhancing lipid solubility. The target’s piperidine sulfonyl group may offer improved water solubility for systemic uptake .
Physicochemical and Pharmacological Data Comparison
Biological Activity
2-Chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and possibly antiviral applications. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial properties and structure-activity relationships.
- Molecular Formula : C13H16Cl2N2O3S
- Molecular Weight : 351.25 g/mol
- CAS Number : 379255-33-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including the compound . The following table summarizes key findings related to its biological activity:
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides, including this compound, is influenced by the position and nature of substituents on the phenyl ring. Compounds with halogenated substituents generally exhibit higher lipophilicity, enhancing their ability to penetrate cellular membranes. For instance:
- Halogenated phenyl rings (e.g., chloro, fluoro) improve antimicrobial efficacy against Gram-positive bacteria.
- The presence of piperidine as a sulfonamide group contributes to the overall stability and activity of the compound.
Study 1: Antimicrobial Screening
A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds similar to this compound were effective against Gram-positive bacteria and exhibited variable effectiveness against Gram-negative bacteria and fungi. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure .
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds like this compound exert their antimicrobial effects primarily through disruption of cell membrane integrity, leading to cell lysis. This was evidenced by fluorescence microscopy and electron microscopy techniques that showed significant morphological changes in treated bacterial cells .
Q & A
Basic: What are the key considerations for synthesizing 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]acetamide, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves multi-step reactions, starting with sulfonylation of the phenyl ring followed by chloroacetylation. Key steps include:
- Sulfonylation: Piperidine sulfonyl chloride is reacted with a chloroaniline derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Chloroacetylation: 2-chloroacetyl chloride is coupled to the amino group of the intermediate using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
Optimization: Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to minimize side products. Solvent choice (e.g., dichloromethane vs. THF) impacts yield due to solubility differences .
Advanced: How can computational modeling (e.g., DFT or HOMO-LUMO analysis) guide the design of derivatives with enhanced bioactivity?
Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution, frontier orbitals) that influence binding to biological targets. For example:
- HOMO-LUMO gaps indicate reactivity; narrower gaps correlate with higher electrophilicity, potentially enhancing interactions with nucleophilic residues in enzymes .
- Molecular Electrostatic Potential (MESP) maps identify regions prone to nucleophilic/electrophilic attacks, aiding in rational substitution (e.g., adding electron-withdrawing groups to the acetamide moiety) .
Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to establish structure-activity relationships (SAR) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- FTIR: Confirm sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
- NMR: ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and piperidine protons (δ 1.5–3.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₇Cl₂N₂O₃S: theoretical 363.03 g/mol) and fragments (e.g., loss of Cl⁻ or SO₂) .
Advanced: How can conflicting solubility or stability data in literature be resolved?
Answer:
- Controlled Experiments: Perform stability studies under varying conditions (pH, temperature, light) using HPLC to track degradation products. For example, acidic conditions may hydrolyze the acetamide bond .
- Solubility Screening: Use a multi-solvent approach (e.g., DMSO, ethanol, buffers) with nephelometry to quantify solubility. Discrepancies often arise from impurities or polymorphic forms .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., N-phenylpiperazinyl acetamides) to identify trends in sulfonyl group stability .
Basic: What biological screening strategies are recommended for evaluating this compound’s therapeutic potential?
Answer:
- Enzyme Inhibition Assays: Target enzymes like kinases or proteases using fluorescence-based assays (e.g., FRET) to measure IC₅₀ values .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity versus normal cells .
- ADME Profiling: Microsomal stability (e.g., liver microsomes) and Caco-2 permeability assays predict pharmacokinetic behavior .
Advanced: How do steric and electronic effects of the piperidine-sulfonyl group influence binding to protein targets?
Answer:
- Steric Effects: Molecular docking (e.g., AutoDock Vina) reveals that the bulky piperidine-sulfonyl group may occupy hydrophobic pockets in proteins (e.g., ATP-binding sites in kinases) .
- Electronic Effects: Sulfonyl groups act as hydrogen bond acceptors, enhancing interactions with residues like serine or tyrosine. Substituents on piperidine (e.g., methyl groups) modulate lipophilicity and binding affinity .
- Validation: Mutagenesis studies on target proteins (e.g., replacing key residues) can confirm predicted interactions .
Basic: What are the stability challenges during storage, and how can degradation be minimized?
Answer:
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the sulfonyl group .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide bond, especially in humid environments .
- Temperature: Long-term storage at –20°C in anhydrous DMSO or ethanol preserves integrity .
Advanced: How can QSPR models predict physicochemical properties for derivative optimization?
Answer:
Quantitative Structure-Property Relationship (QSPR) models use descriptors like:
- LogP: Calculated via fragment-based methods (e.g., XLogP3) to optimize lipophilicity for blood-brain barrier penetration .
- Topological Polar Surface Area (TPSA): Predicts membrane permeability; aim for TPSA < 90 Ų for oral bioavailability .
- Hydrogen Bond Donors/Acceptors: Rule of Five compliance (≤5 donors, ≤10 acceptors) improves drug-likeness .
Validate models with experimental data from HPLC retention times or solubility assays .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical attention if symptoms persist .
Advanced: How can continuous flow chemistry improve scalability and reduce by-products?
Answer:
- Reactor Design: Use microfluidic reactors for precise control of residence time and temperature during sulfonylation, reducing side reactions .
- In-line Analytics: Integrate FTIR or UV-Vis sensors to monitor intermediate formation and automate reagent adjustments .
- Case Study: A two-step flow process for analogous acetamides achieved 85% yield with <5% impurities, compared to 65% in batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
